molecular formula C10H8Cl2N2OS B12729498 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide CAS No. 99523-58-7

2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide

Cat. No.: B12729498
CAS No.: 99523-58-7
M. Wt: 275.15 g/mol
InChI Key: JQWVLIFRBKHDNM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-methyl-2,1-benzisothiazol-3-amine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide can be compared with other benzisothiazole derivatives, such as:

    2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide: Similar structure but with three chlorine atoms.

    2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    5-Methyl-2,1-benzisothiazol-3-ylamine: The parent amine used in the synthesis of the compound.

Properties

CAS No.

99523-58-7

Molecular Formula

C10H8Cl2N2OS

Molecular Weight

275.15 g/mol

IUPAC Name

2,2-dichloro-N-(5-methyl-2,1-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C10H8Cl2N2OS/c1-5-2-3-7-6(4-5)10(16-14-7)13-9(15)8(11)12/h2-4,8H,1H3,(H,13,15)

InChI Key

JQWVLIFRBKHDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(SN=C2C=C1)NC(=O)C(Cl)Cl

Origin of Product

United States

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